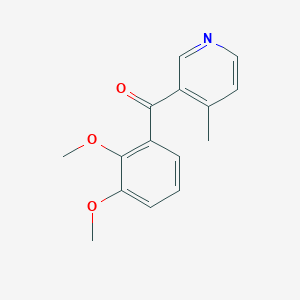

3-(2,3-diméthoxybenzoyl)-4-méthylpyridine

Vue d'ensemble

Description

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antioxydante

Les composés dérivés de l'acide 2,3-diméthoxybenzoïque, tels que la 3-(2,3-diméthoxybenzoyl)-4-méthylpyridine, ont été étudiés pour leurs propriétés antioxydantes. Ces composés peuvent piéger les radicaux libres et présentent des activités chélatrices des métaux, qui sont cruciales pour prévenir les maladies liées au stress oxydatif .

Applications antibactériennes

L'activité antibactérienne des dérivés du benzamide, y compris ceux avec un groupement 2,3-diméthoxybenzoyle, a été explorée contre diverses bactéries Gram-positives et Gram-négatives. Cela en fait des candidats potentiels pour le développement de nouveaux agents antibactériens .

Découverte de médicaments

Les benzamides, en raison de leur polyvalence structurale, sont importants dans la découverte de médicaments. Le composé spécifique en question pourrait être utilisé comme précurseur ou intermédiaire dans la synthèse de médicaments ayant des applications potentielles dans le traitement de maladies telles que le cancer ou l'hypercholestérolémie .

Applications industrielles

Les propriétés structurales des amides les rendent utiles dans les applications industrielles. Par exemple, elles peuvent être utilisées dans l'industrie du plastique et du caoutchouc, l'industrie du papier et même dans l'agriculture comme intermédiaires ou additifs .

Chromatographie

En chromatographie, des composés tels que la This compound peuvent être utilisés comme étalons ou composés de référence pour aider à identifier et à quantifier d'autres substances lors de l'analyse .

Spectrométrie de masse

La spectrométrie de masse, qui nécessite des composés précis et stables pour la manipulation des échantillons, pourrait utiliser ces dérivés du benzamide pour calibrer l'équipement de spectrométrie de masse ou dans le cadre du processus de préparation des échantillons .

Synthèse de nouveaux composés

Le composé peut servir de matière de départ pour la synthèse de nouveaux composés du benzamide, qui peuvent ensuite être testés pour diverses activités biologiques, élargissant ainsi la portée de la recherche biochimique et pharmacologique .

Recherche anti-inflammatoire et analgésique

Des recherches sur les propriétés anti-inflammatoires et analgésiques des dérivés du benzamide sont en cours. La This compound pourrait être un composé clé dans le développement de nouveaux médicaments pour traiter la douleur et l'inflammation .

Mécanisme D'action

Target of Action

Similar compounds, such as benzamides, have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Mode of Action

It’s worth noting that benzamides, which are structurally similar, have been shown to exhibit a variety of effects, including antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with its targets to neutralize free radicals, chelate metals, and exert an antioxidant effect .

Biochemical Pathways

Given the antioxidant, free radical scavenging, and metal chelating activities observed in similar benzamide compounds , it can be inferred that this compound may influence pathways related to oxidative stress and metal ion homeostasis.

Analyse Biochimique

Biochemical Properties

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antioxidant activity by scavenging free radicals and chelating metal ions . This compound also demonstrates antibacterial activity against both gram-positive and gram-negative bacteria . The interactions between 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine and these biomolecules are primarily based on its ability to form stable complexes and inhibit oxidative stress.

Cellular Effects

The effects of 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the secretion of vascular endothelial growth factor (VEGF) in retinal pigment epithelial cells, thereby reducing neovascularization . Additionally, 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine affects the reactive oxygen species (ROS) levels in cells, which in turn impacts the Nrf2/HO-1 signaling pathway .

Molecular Mechanism

At the molecular level, 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the activity of certain enzymes involved in oxidative stress, thereby reducing the production of ROS . This compound also modulates the expression of genes related to antioxidant defense and inflammatory responses .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine in laboratory settings have been studied extensively. Over time, this compound maintains its stability under controlled conditions, but it may degrade when exposed to extreme pH or temperature . Long-term studies have shown that 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without toxicity.

Metabolic Pathways

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and inflammation. For example, it modulates the activity of enzymes such as superoxide dismutase (SOD) and catalase, which are crucial for maintaining cellular redox balance . This compound also affects metabolic flux and metabolite levels, particularly those related to antioxidant defense mechanisms .

Transport and Distribution

The transport and distribution of 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. It is known to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are affected by its subcellular localization, as it can interact with different biomolecules in these compartments. For instance, in the mitochondria, it may modulate the activity of enzymes involved in oxidative phosphorylation and energy production . Targeting signals and post-translational modifications may direct 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine to specific organelles, enhancing its biological activity.

Propriétés

IUPAC Name |

(2,3-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-8-16-9-12(10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAXLQSAOIHSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

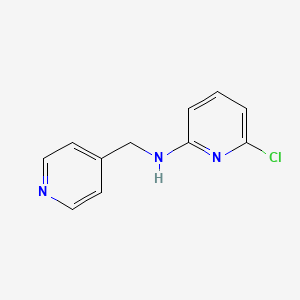

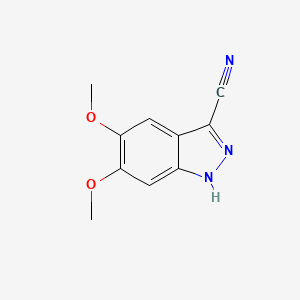

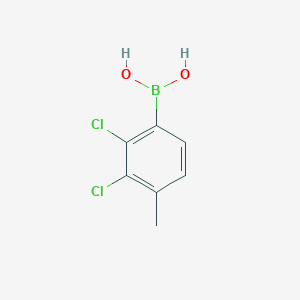

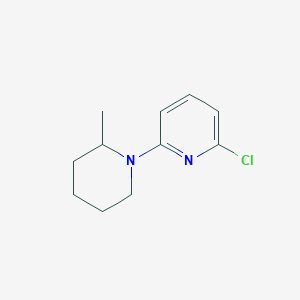

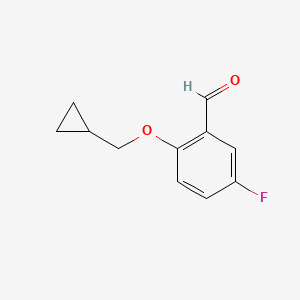

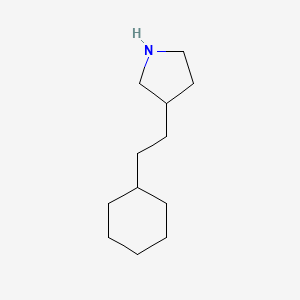

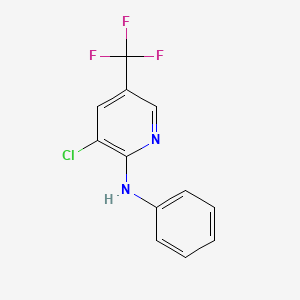

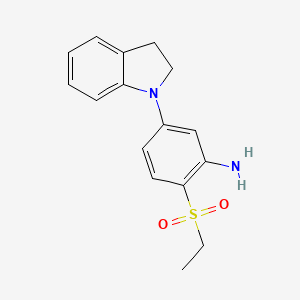

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B1453055.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol](/img/structure/B1453057.png)